TRC-19
描述
TRC-19 is a selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), a critical enzyme in the folate metabolism pathway of the parasite. Developed through computational analysis and structure-based drug design, this compound addresses the limitations of pyrimethamine, the standard TgDHFR inhibitor for toxoplasmosis treatment since the 1950s . Pyrimethamine’s toxicity arises from its low selectivity between human DHFR (hDHFR) and TgDHFR, leading to adverse effects such as bone marrow suppression and seizures . This compound exhibits a 9 nM IC50 against TgDHFR, a 25-fold improvement over pyrimethamine (IC50 = 230 nM), and demonstrates 89-fold selectivity for TgDHFR over hDHFR, significantly reducing off-target effects . This enhanced profile positions this compound as a promising therapeutic candidate for toxoplasmosis.
属性
分子式 |
C20H22N6 |
|---|---|
分子量 |
346.438 |
IUPAC 名称 |
5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TRC-19; TRC 19; TRC19. |
产品来源 |
United States |
相似化合物的比较
Pyrimethamine
Pyrimethamine, a classical antifolate, has been the cornerstone of toxoplasmosis therapy for decades. However, its near-equipotent inhibition of hDHFR (IC50 ~230 nM) and TgDHFR results in severe systemic toxicity . Clinical use requires co-administration with folinic acid to mitigate hematological adverse effects, complicating treatment regimens .
This compound
This compound was designed using in silico modeling of TgDHFR-hDHFR structural differences, enabling selective inhibition.
Compound 3
Compound 3, a 2-methoxypyrimidine derivative of this compound, represents a further optimization. It achieves a 1.6 nM IC50 against TgDHFR and a 200-fold selectivity ratio (hDHFR IC50 = 320 nM), surpassing this compound in both potency and selectivity . Its EC50 of 13 nM in a T.
Structural and Mechanistic Insights
- Pyrimethamine : Lacks specificity due to conserved active-site residues between human and parasite DHFR .
- This compound : Incorporates a meta-bihenyl group that exploits TgDHFR-specific hydrophobic pockets, as revealed by crystallography .
- Compound 3 : The 2-methoxy substitution enhances hydrogen bonding with TgDHFR’s Asp35, absent in hDHFR, explaining its superior selectivity .
Preclinical and Developmental Context
This compound’s development validated structure-based approaches, achieving a 50% hit rate in synthesized candidates meeting IC50 < 10 μM and >2-fold selectivity thresholds . Compound 3’s emergence highlights the tractability of further optimization, though its clinical readiness remains unproven.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
